molecular formula C12H17IN2O3 B1439691 Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate CAS No. 1138444-20-8

Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate

Cat. No.: B1439691
CAS No.: 1138444-20-8
M. Wt: 364.18 g/mol
InChI Key: ZIIORNOJVCUHCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction Reactions: The methoxy group and the pyridine ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the pyridine ring.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction can yield various hydrogenated derivatives of the pyridine ring.

Scientific Research Applications

Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate exerts its effects is largely dependent on its interaction with molecular targets. The iodine atom and the methoxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The carbamate group can also form covalent bonds with active site residues in enzymes, leading to irreversible inhibition .

Comparison with Similar Compounds

  • Tert-butyl 5-iodo-4-methoxypyridin-2-ylcarbamate
  • Tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
  • Tert-butyl 5-methoxypyridin-3-ylcarbamate

Comparison: Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate is unique due to the specific positioning of the iodine and methoxy groups on the pyridine ring. This structural arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(4-iodo-5-methoxypyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)15-6-8-5-14-7-9(17-4)10(8)13/h5,7H,6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIORNOJVCUHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673872
Record name tert-Butyl [(4-iodo-5-methoxypyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-20-8
Record name 1,1-Dimethylethyl N-[(4-iodo-5-methoxy-3-pyridinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4-iodo-5-methoxypyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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